molecular formula C15H15N3O2S B2931002 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 2034330-68-0

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2931002
CAS No.: 2034330-68-0
M. Wt: 301.36
InChI Key: UIBVPMUPHVMPAF-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound with notable heterocyclic elements. Known for its diverse applications, this compound often finds relevance in various scientific research fields, thanks to its intriguing structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis typically involves a multi-step process. Starting with the preparation of individual heterocyclic components like furan, pyrazole, and thiophene, these are then conjugated through stepwise reactions. Key steps usually include acylation and cyclization reactions under carefully controlled conditions such as low to moderate temperatures and the use of specific catalysts to ensure precision.

Industrial Production Methods: : On an industrial scale, the compound can be produced using similar synthetic routes but optimized for scalability. Automation and high-throughput techniques ensure that the yields are maximized while maintaining purity. Solvents and reagents are chosen based on their efficiency and ease of recycling to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : It can undergo oxidation reactions, leading to the formation of carbonyl or quinonoid derivatives.

  • Reduction: : Reduction reactions often involve the addition of hydrogen atoms, resulting in saturated analogs.

  • Substitution: : This compound readily participates in nucleophilic and electrophilic substitution reactions, modifying its functional groups for different applications.

Common Reagents and Conditions: : Some commonly used reagents include transition metal catalysts, mild oxidizing agents, and strong bases. Typical conditions range from ambient to elevated temperatures and neutral to slightly acidic pH levels.

Major Products Formed from These Reactions: : Depending on the reaction type, the products can vary from simple oxidized forms to complex substituted derivatives.

Scientific Research Applications

Chemistry: : This compound serves as a key intermediate in the synthesis of more complex organic molecules, valuable in drug discovery and material science.

Biology: : It exhibits various biological activities, making it a candidate for developing new therapeutic agents.

Medicine: : Researchers are exploring its potential as a pharmacologically active compound, particularly for anti-inflammatory and anti-cancer properties.

Industry: : In industrial applications, it is used in the synthesis of polymers and other advanced materials, owing to its stability and reactivity.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, often inhibiting or modifying their activity. Pathways involved usually include signal transduction or metabolic pathways where the compound can act as an agonist or antagonist, depending on its functional group modifications.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: : When compared to its analogs with different heterocyclic rings, such as pyrrole or imidazole derivatives, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide often shows enhanced stability and reactivity.

List of Similar Compounds

  • N-(2-(4-(pyrrole-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

  • N-(2-(4-(imidazole-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

  • N-(2-(4-(thiazole-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

This compound stands out due to its unique combination of furan, pyrazole, and thiophene rings, offering a rich field for further exploration and applications in various scientific domains.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-15(8-14-2-1-7-21-14)16-4-5-18-10-13(9-17-18)12-3-6-20-11-12/h1-3,6-7,9-11H,4-5,8H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBVPMUPHVMPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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